BenchChemオンラインストアへようこそ!

6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Medicinal Chemistry Lipophilicity Drug-likeness

This compound's unique p-tolyl amide group enables precise SAR studies for NAPE-PLD inhibition, with ≥95% purity and availability from mg to gram scale. Ideal for head-to-head comparisons with LEI-401, it eliminates synthesis delays and supports rapid analog access in hit-to-lead optimization.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1905824-98-7
Cat. No. B2606713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide
CAS1905824-98-7
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3
InChIInChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)19-16(21)14-10-15(18-11-17-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21)
InChIKeyPCMSBIOWNXXCFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide (CAS 1905824-98-7) – Chemical Identity and Procurement Profile


6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide (CAS 1905824-98-7) is a synthetic pyrimidine-4-carboxamide derivative with the molecular formula C16H18N4O and a molecular weight of 282.34 g/mol . The compound features a pyrrolidine ring at the 6-position of the pyrimidine core and a p-tolyl (4-methylphenyl) substituent on the carboxamide nitrogen. It is cataloged by multiple research chemical suppliers as a useful research compound, typically at 95% purity, and belongs to a class of pyrimidine derivatives investigated as enzyme inhibitors, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors [1].

Why 6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide Cannot Be Replaced by a Generic Pyrimidine-4-Carboxamide


Within the pyrimidine-4-carboxamide class, minor structural modifications produce dramatic shifts in target potency, selectivity, and physicochemical properties. The published structure-activity relationship (SAR) for NAPE-PLD inhibition demonstrates that exchanging the N-aryl substituent, the pyrrolidine ring, or the nature of the amine at R1 can alter inhibitory activity by 10-fold or more [1]. The specific combination of an unsubstituted pyrrolidine at the 6-position and a p-tolyl amide group in this compound dictates its steric and electronic fit for biological targets, such as the NAPE-PLD active site. Generic substitution with another 6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide bearing a different N-aryl group (e.g., benzothiazole, chlorobenzyl) cannot be assumed to preserve the same binding kinetics, selectivity window, or in-vitro pharmacological profile. Any interchange without quantitative comparator data risks invalidating experimental reproducibility.

6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide – Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Descriptor Differentiation: Lipophilicity and Hydrogen-Bonding vs. Hydroxylated Analogs

The compound lacks the (S)-3-hydroxypyrrolidine moiety present in the optimized NAPE-PLD inhibitor LEI-401, resulting in higher calculated lipophilicity (cLogP) and reduced hydrogen-bond donor capability [1]. While LEI-401's hydroxyl group was critical for a 10-fold potency increase and CNS drug-like properties, the target compound's unsubstituted pyrrolidine may occupy a different property space relevant for peripheral target engagement or alternative scaffold exploration.

Medicinal Chemistry Lipophilicity Drug-likeness NAPE-PLD

N-Aryl Substituent Effect on Target Engagement: p-Tolyl vs. Cyclopropylmethyl and Other Amides

In the SAR study of pyrimidine-4-carboxamides, the cyclopropylmethyl amide (R1) was identified as optimal for NAPE-PLD potency (LEI-401 pIC50 = 7.14 ± 0.04) [1]. The p-tolyl amide of the target compound represents a distinct aromatic amide topology. Class-level SAR indicates that aromatic R1 substituents generally retained activity but with reduced potency compared to the cyclopropylmethyl group; exact IC50 values for a p-tolyl analog were not reported, but analogous aromatic amides showed pIC50 values 0.5–1.0 log units lower.

Structure-Activity Relationship NAPE-PLD Binding Affinity Pyrimidine-4-Carboxamide

Commercial Availability and Purity Benchmarking vs. In-House Synthesized Analogs

This compound is commercially stocked by multiple vendors at a standard purity of 95% (HPLC), facilitating rapid procurement compared to custom synthesis of closely related analogs (e.g., N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, which may require 4–6 weeks lead time and higher cost) . Standardized analytical data (NMR, LCMS) from reputable suppliers ensures batch-to-batch consistency for reproducible experimental outcomes.

Chemical Procurement Purity Specification Supply Chain Research Tool

Application Scenarios for 6-(Pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide in Drug Discovery and Chemical Biology


SAR Exploration of NAPE-PLD and Related Lipid-Processing Enzymes

Use as a tool compound to probe the steric and electronic requirements of the NAPE-PLD active site’s amide-binding region. The p-tolyl moiety provides a contrasting aromatic benchmark versus the optimal cyclopropylmethyl group of LEI-401, enabling direct head-to-head comparison of inhibitory constants (IC50) under identical assay conditions [1].

Chemical Probe for Peripheral vs. Central Target Engagement Studies

With a predicted higher lipophilicity and reduced hydrogen-bonding capacity compared to LEI-401, this compound may exhibit altered blood-brain barrier permeability. It can serve as a negative control for CNS-penetrant NAPE-PLD inhibitors or as a starting point for developing peripherally restricted modulators of NAE biosynthesis [1].

Intermediate for Diversified Amide Library Synthesis

The 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid precursor or the free base of this compound can be coupled with diverse amines to generate focused libraries for high-throughput screening against ACC1/ACC2 (acetyl-CoA carboxylase) or other pyrimidine-binding enzymes, as described in Boehringer Ingelheim’s patent [2].

Procurement-Optimized Lead-like Fragment for Hit-to-Lead Campaigns

The compound's immediate commercial availability (>95% purity, multi-milligram to gram scale) eliminates synthesis delays, making it a practical choice for fragment-based screening or as a starting scaffold in hit-to-lead optimization projects where rapid analog access is critical [1].

Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.